6-Iodouridine

Description

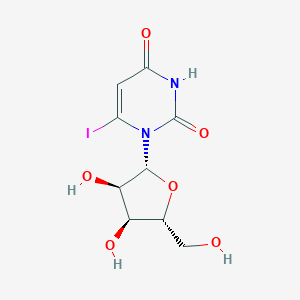

Structure

3D Structure

Properties

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-iodopyrimidine-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IN2O6/c10-4-1-5(14)11-9(17)12(4)8-7(16)6(15)3(2-13)18-8/h1,3,6-8,13,15-16H,2H2,(H,11,14,17)/t3-,6-,7-,8-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUJFLFNXVSOBKJ-YXZULKJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N(C(=O)NC1=O)C2C(C(C(O2)CO)O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(N(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IN2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

synthesis pathway for 6-Iodouridine

An In-depth Technical Guide to the Synthesis of 6-Iodouridine

Introduction

In the landscape of medicinal chemistry and drug development, halogenated nucleosides represent a cornerstone class of molecules with significant therapeutic potential. While 5-iodouridine and its deoxy counterpart, idoxuridine, are well-established antiviral agents, the synthesis and application of their C6-substituted isomers, such as this compound, are less commonly described yet hold unique potential for novel therapeutic and diagnostic agents. The introduction of an iodine atom at the C6 position of the uracil ring fundamentally alters the electronic and steric properties of the molecule, offering new avenues for drug design, cross-coupling reactions, and radiolabeling applications.

This guide provides a comprehensive, in-depth exploration of a validated synthetic pathway to this compound. Moving beyond a simple recitation of steps, we will dissect the underlying chemical principles, the rationale for specific reagents and conditions, and the critical considerations for successful execution, purification, and characterization.

Strategic Overview: The Challenge of C6-Functionalization

The direct iodination of the uracil ring typically occurs at the C5 position. This regioselectivity is governed by the electron-donating character of the ring nitrogens, which renders the C5 position the most nucleophilic and susceptible to electrophilic aromatic substitution.[1][2][3][4][5] Consequently, common iodinating agents like molecular iodine (I₂) in the presence of an oxidizing agent or N-iodosuccinimide (NIS) will overwhelmingly yield 5-iodouridine.[6][7][8]

To achieve substitution at the electronically disfavored C6 position, a more sophisticated strategy is required. The most effective approach involves a directed metalation-iodination sequence. This process inverts the inherent reactivity of the uracil ring by employing a strong base to deprotonate the C6-H bond, generating a potent nucleophilic carbanion that can then be quenched with an electrophilic iodine source. This guide details a multi-step synthesis based on this principle, which necessitates the use of protecting groups to ensure the stability of the starting material and the regioselectivity of the key iodination step.[9][10]

Overall Synthetic Workflow

The synthesis of this compound can be logically segmented into four primary stages:

-

Protection of Ribose Diol: Masking the 2' and 3' hydroxyl groups of the ribose moiety to prevent side reactions.

-

Protection of 5'-Hydroxyl Group: Differentiating the primary 5'-hydroxyl to prevent its reaction during the lithiation step.

-

Directed C6-Lithiation and Iodination: The core transformation involving regioselective deprotonation and introduction of iodine.

-

Global Deprotection: Removal of all protecting groups to yield the final product, this compound.

Below is a diagram illustrating this strategic workflow.

Caption: High-level workflow for the synthesis of this compound.

Part 1: Protection of the Uridine Scaffold

The initial steps of the synthesis are dedicated to installing protecting groups on the hydroxyl functions of the ribose sugar. This is crucial for two primary reasons:

-

Preventing Acidity: The hydroxyl protons are acidic and would be readily deprotonated by the strong base used in the C6-lithiation step, consuming the reagent and preventing the desired reaction at the uracil ring.

-

Ensuring Solubility: The protected intermediates exhibit improved solubility in the anhydrous organic solvents required for the organometallic reactions.

Step 1.1: Synthesis of 2',3'-O-Isopropylideneuridine

The vicinal diol at the 2' and 3' positions of the ribose is conveniently protected as an acetonide (isopropylidene ketal). This is a robust and widely used protecting group that is stable to basic conditions and can be readily removed under acidic conditions.

Experimental Protocol

-

Suspend uridine (1.0 g, 4.13 mmol) in acetone (50 mL) at room temperature.[10]

-

To the stirred suspension, add sulfuric acid (H₂SO₄, 0.65 mL) dropwise.[10]

-

Continue stirring the resulting mixture for 3 hours at room temperature. The reaction should become a clear solution.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring the mixture into a 25% aqueous solution of ammonium hydroxide (NH₄OH).

-

Extract the aqueous layer with chloroform (CHCl₃).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using a chloroform/methanol (15:1) eluent to yield 2',3'-O-isopropylideneuridine as a white solid.[10]

Step 1.2: Synthesis of 2',3'-O-Isopropylidene-5'-O-methoxymethyluridine

With the 2' and 3' positions blocked, the primary 5'-hydroxyl group is selectively protected using a methoxymethyl (MOM) ether. The MOM group is chosen for its stability under the strongly basic conditions of the subsequent lithiation step.

Experimental Protocol

-

Suspend 2',3'-O-isopropylideneuridine (0.5 g, 1.76 mmol) in acetone (6.5 mL).[9]

-

Add dimethoxymethane (13.33 mL, 150.5 mmol) and methanesulfonic acid (0.133 mL, 2.05 mmol).[9]

-

Stir the mixture overnight at room temperature.

-

Quench the reaction by pouring it into a 25% aqueous solution of NH₄OH and extract with chloroform (CHCl₃).[9]

-

Purify the crude product by column chromatography using a dichloromethane/methanol (80:1) eluent to afford the fully protected uridine intermediate.[9]

Part 2: The Core Reaction: Directed C6-Iodination

This stage represents the crux of the synthesis, where the C-I bond is formed at the C6 position.

Mechanism of C6-Lithiation

Lithium diisopropylamide (LDA) is a strong, non-nucleophilic base. Its steric bulk prevents it from adding to carbonyl groups, making it ideal for deprotonation reactions. At low temperatures (-78 °C), LDA selectively abstracts the proton at the C6 position of the protected uridine. This regioselectivity is favored over deprotonation at C5 due to the influence of the adjacent carbonyl group at C4 and the N1 nitrogen. The resulting C6-lithiated species is a powerful nucleophile.

Step 2.1: Synthesis of 6-Iodo-2',3'-O-isopropylidene-5'-O-methoxymethyluridine

The generated carbanion is immediately trapped in situ with molecular iodine.

Experimental Protocol

-

Prepare a solution of lithium diisopropylamide (LDA, 2.0 M solution in THF, 0.95 mL, 2.00 mmol) in anhydrous tetrahydrofuran (THF, 3.7 mL) under an inert atmosphere (e.g., argon or nitrogen) and cool to -78 °C.[9]

-

Dissolve the fully protected uridine from Step 1.2 (300 mg, 0.91 mmol) in anhydrous THF (3.5 mL) and add this solution dropwise to the stirred LDA solution at -78 °C.[9]

-

Stir the reaction mixture for 1 hour at -78 °C to ensure complete formation of the lithiated intermediate.

-

In a separate flask, prepare a solution of iodine (I₂, 232 mg, 0.91 mmol) in anhydrous THF (2.9 mL).[9]

-

Add the iodine solution to the reaction mixture and continue stirring for an additional 5 hours at -78 °C.[9]

-

Quench the reaction by adding acetic acid (AcOH, 0.45 mL).[9]

-

Allow the mixture to warm to room temperature.

-

Extract the product with ethyl acetate (AcOEt). Wash the organic layer with aqueous sodium bicarbonate (NaHCO₃) and brine.[9]

-

Dry the organic layer, concentrate, and purify by column chromatography using a hexane/ethyl acetate (7:6) eluent to yield the protected this compound derivative.[9]

Caption: Key transformation step: C6-lithiation followed by iodination.

Part 3: Deprotection and Final Product Isolation

The final step involves the simultaneous removal of both the isopropylidene and MOM protecting groups under acidic conditions to unmask the hydroxyl groups and yield the target molecule, this compound.

Step 3.1: Synthesis of this compound

Aqueous trifluoroacetic acid (TFA) is effective for the cleavage of both the acetonide and the MOM ether.

Experimental Protocol

-

Create a suspension of the protected this compound from Step 2.1 (100 mg, 0.22 mmol) in water (0.77 mL).[9]

-

Cool the stirred suspension to 0 °C.

-

Add a 50% aqueous solution of trifluoroacetic acid (TFA, 1.15 mL).[9]

-

Allow the reaction mixture to warm to room temperature and stir for 48 hours.[9]

-

Monitor the reaction for the disappearance of the starting material by TLC.

-

Once complete, evaporate the solvent under reduced pressure.

-

Purify the resulting residue by preparative column chromatography using a chloroform/ethanol (10:1) eluent to afford this compound as the final product.[9]

Quantitative Data Summary

| Step | Starting Material | Product | Yield |

| 1.1 | Uridine | 2',3'-O-Isopropylideneuridine | 90.2%[10] |

| 1.2 | 2',3'-O-Isopropylideneuridine | 2',3'-O-Isopropylidene-5'-O-methoxymethyluridine | 66.7%[9] |

| 2.1 | Fully Protected Uridine | Protected this compound | 31.7%[9] |

| 3.1 | Protected this compound | This compound | 58.9%[9] |

Characterization

The identity and purity of the final this compound product must be confirmed through rigorous analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton spectrum will confirm the presence of the ribose protons and the absence of the protecting group signals. A key indicator is the signal for the anomeric proton (H-1').

-

¹³C NMR: The carbon spectrum will show characteristic shifts for the uracil and ribose carbons. The signal for C6 will be significantly shifted due to the presence of the heavy iodine atom. The provided literature reports the following key shifts for this compound in DMSO-d₆: 162.5, 147.6, 116.1, 115.9, 102.6, 84.9, 72.0, 69.9, 62.3 ppm.[9]

-

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the exact mass of the molecule, matching the calculated value for the molecular formula C₉H₁₁IN₂O₆.

Conclusion and Field Insights

The synthesis of this compound is a multi-step process that hinges on a strategic application of protecting group chemistry and directed organometallic functionalization. Unlike the straightforward electrophilic substitution at C5, accessing the C6 position requires a carefully orchestrated sequence that inverts the natural electronic reactivity of the pyrimidine ring. The successful execution of this pathway provides access to a valuable and versatile chemical scaffold. Researchers can leverage the C6-iodo substituent for further synthetic elaborations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck), to generate a diverse library of novel nucleoside analogues for biological screening. Furthermore, the presence of iodine opens up possibilities for developing radiolabeled tracers for diagnostic imaging or targeted radiotherapy. This detailed guide provides a robust and validated protocol, grounded in fundamental organic chemistry principles, to empower researchers in the fields of drug discovery and chemical biology.

References

- A new eco-friendly method for the regioselective 5-iodination of pyrimidine bases and the corresponding nucleosides by an i. (n.d.). International Journal of Pharmacy and Pharmaceutical Sciences.

-

Kim, H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6524. Available from: [Link]

-

Jusko, P., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B, 127(11), 2449-2458. Available from: [Link]

-

Kim, H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar. Available from: [Link]

-

Ryu, E. K., & MacCoss, M. (1981). New procedure for the chlorination of pyrimidine and purine nucleosides. The Journal of Organic Chemistry, 46(13), 2819-2823. Available from: [Link]

-

Gule, N., et al. (2018). Modification of Purine and Pyrimidine Nucleosides by Direct C-H Bond Activation. Molecules, 23(8), 1856. Available from: [Link]

-

Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51(94), 16792-16795. Available from: [Link]

-

Dutta, U., et al. (2015). The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications. Available from: [Link]

-

Jusko, P., et al. (2023). Synthesis of this compound 4. ResearchGate. Available from: [Link]

-

Szymański, P., et al. (2017). Modifications at the C(5) position of pyrimidine nucleosides. MOST Wiedzy. Available from: [Link]

-

Kim, H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. Available from: [Link]

-

Kumar, R., et al. (2011). Iodination of Uridines and Cytidines with N-Iodosuccinimide in ILs. ResearchGate. Available from: [Link]

Sources

- 1. heteroletters.org [heteroletters.org]

- 2. A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC07799K [pubs.rsc.org]

- 5. The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. Making sure you're not a bot! [mostwiedzy.pl]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Introduction: Unveiling 6-Iodouridine

An In-depth Technical Guide to 6-Iodouridine: A Versatile Nucleoside Analog

In the landscape of molecular biology and drug development, nucleoside analogs represent a cornerstone of therapeutic and diagnostic innovation. These synthetic molecules, which mimic the structure of natural nucleosides, can be powerful tools to probe and manipulate cellular processes. Among these, this compound (6-IUrd) emerges as a compound of significant interest. As a halogenated pyrimidine, it serves not only as a crucial intermediate for the synthesis of more complex bioactive molecules but also possesses intrinsic properties that make it a subject of investigation for antiviral and anticancer applications.

This guide provides a comprehensive technical overview of this compound, designed for researchers, scientists, and drug development professionals. We will delve into its chemical synthesis, explore its mechanisms of action, detail its applications in modern research, and provide validated experimental protocols. The narrative is structured to deliver not just facts, but a deeper understanding of the causality behind its utility and limitations, grounding all claims in authoritative scientific literature.

Physicochemical Profile and Chemical Synthesis

A thorough understanding of a molecule begins with its fundamental properties and the methods by which it is created. This compound's utility is intrinsically linked to its structure and stability.

Core Chemical Properties

This compound is a uridine molecule where an iodine atom is substituted at the 6th position of the uracil base. This modification significantly alters the molecule's electronic properties and steric profile compared to native uridine.

| Property | Value | Source |

| Molecular Formula | C₉H₁₁IN₂O₆ | [1][2] |

| Molecular Weight | 370.10 g/mol | [2] |

| Appearance | Pale Yellow Powder | [1] |

| Exact Mass | 369.96618 Da | [2] |

| Topological Polar Surface Area | 119 Ų | [2] |

| CAS Number | 105967-11-1 | [1] |

Synthesis Pathway

The synthesis of this compound is a multi-step process that requires careful control of reaction conditions. A common and effective method involves the protection of the ribose hydroxyl groups, followed by lithiation and subsequent iodination of the uracil ring.[3]

A representative synthesis workflow is as follows[3]:

-

Protection: The 2',3'-hydroxyl groups of a starting uridine derivative are protected, often using an isopropylidene group, and the 5'-hydroxyl group is protected with a group like methoxymethyl (MOM).

-

Lithiation: The protected uridine is treated with a strong base, such as lithium diisopropylamide (LDA), at low temperatures (e.g., -78 °C). This selectively removes the proton at the C6 position of the uracil ring.

-

Iodination: Elemental iodine (I₂) dissolved in a suitable solvent like anhydrous tetrahydrofuran (THF) is added to the reaction mixture. The iodine electrophilically attacks the C6 carbanion, resulting in the formation of the C-I bond.

-

Deprotection: The protecting groups on the ribose moiety are removed, typically using an acidic workup (e.g., with trifluoroacetic acid), to yield the final this compound product.[3]

The product is then purified using techniques like column chromatography to ensure high purity for subsequent applications.[3]

Caption: A simplified workflow for the chemical synthesis of this compound.

Mechanism of Action and Biological Significance

The biological activity of nucleoside analogs stems from their ability to be recognized and processed by cellular enzymes involved in nucleic acid metabolism.[4][5]

The Central Paradigm: Incorporation into Nucleic Acids

Like many nucleoside analogs, the primary mechanism of action for this compound involves a three-step intracellular activation process:

-

Cellular Uptake: this compound enters the cell via nucleoside transporters.

-

Phosphorylation: Cellular kinases recognize this compound and sequentially phosphorylate it to its monophosphate (6-IUrd-MP), diphosphate (6-IUrd-DP), and finally its active triphosphate form (6-IUrd-TP).

-

Incorporation: The active 6-IUrd-TP can then be utilized by cellular or viral polymerases as a substrate, competing with the natural uridine triphosphate (UTP) or thymidine triphosphate (TTP), leading to its incorporation into newly synthesized RNA or DNA.[6][7]

The incorporation of this modified nucleoside disrupts the normal function and structure of the nucleic acid chain. The bulky iodine atom at the 6-position can cause steric hindrance, interfere with base-pairing, and alter the helical structure of DNA or the folding of RNA, ultimately leading to chain termination, increased mutation rates, or inhibition of replication and transcription processes.[7]

Caption: Experimental workflow for analyzing cell proliferation with this compound.

Conclusion and Future Outlook

This compound stands as a nucleoside analog with multifaceted potential. Its relative stability, in contrast to its 2'-deoxy counterpart, preserves its capacity for metabolic activation and incorporation into nucleic acids, making it a viable tool for studying cell proliferation. More significantly, its role as a versatile chemical intermediate opens the door for the rational design of novel therapeutic agents through C6-position modifications. While direct therapeutic applications of this compound itself require further investigation, its value in fundamental research and as a foundational block in medicinal chemistry is clear. Future studies will likely focus on leveraging its unique chemical properties to build next-generation drugs with improved specificity and efficacy against viral diseases and cancer.

References

- Pharmacology of Iododeoxyuridine Or 5 iodo 2' deoxyuridine ; Mechanism of action, Pharmacokinetics - YouTube. (2025). YouTube.

- Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC - NIH. (2023).

- Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies | The Journal of Physical Chemistry B - ACS Publications. (2023).

- Chemical structure of 5-iodo-2 - deoxyuridine,... - ResearchGate. (n.d.).

- What is the mechanism of Idoxuridine? - Patsnap Synapse. (2024).

- 105967-11-1, 6-Iodo-uridine Formula - ECHEMI. (n.d.). ECHEMI.

- Pharmacokinetics and Metabolism of 5- 125 I-Iodo-4′-Thio-2′-Deoxyuridine in Rodents. (2003). The Journal of Nuclear Medicine.

- Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies | The Journal of Physical Chemistry B - ACS Publications. (2023).

- Idoxuridine - Wikipedia. (n.d.). Wikipedia.

- Iodouridine | C9H11IN2O6 | CID 66601875 - PubChem - NIH. (n.d.). PubChem.

- Application Notes and Protocols for Flow Cytometry Analysis of 5-Iodouridine Labeled Cells - Benchchem. (n.d.). BenchChem.

- Synthesis of 3,5,6-Substituted Uridine Derivatives as Potential Therapeutic Agents. (2024). Journal of Chemical and Pharmaceutical Sciences.

- Mechanisms of action of antiviral drugs | Research Starters - EBSCO. (n.d.). EBSCO.

- Assaying Cell Proliferation and DNA Replication with Click Chemistry - Lumiprobe. (n.d.). Lumiprobe.

- Pharmacology of Idoxuridine (Ridinox) ; Pharmacokinetics, Mechanism of Action, Uses, Effects - YouTube. (2025). YouTube.

- Idoxuridine | C9H11IN2O5 | CID 5905 - PubChem - NIH. (n.d.). PubChem.

- Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - MDPI. (2023). MDPI.

- A Hitchhiker's Guide to Click-Chemistry with Nucleic Acids | Chemical Reviews. (2021).

- Click chemistry - Wikipedia. (n.d.). Wikipedia.

- 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing - MDPI. (2019). MDPI.

- Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses - ResearchGate. (2021).

- (PDF) 5-Iodo-4-thio-2′-Deoxyuridine as a Sensitizer of X-ray Induced Cancer Cell Killing. (2019).

- Uridine Metabolism and Its Role in Glucose, Lipid, and Amino Acid Homeostasis - PMC. (2020).

- Uridine Metabolism as a Targetable Metabolic Achilles' Heel for chemo-resistant B-ALL - PMC - NIH. (n.d.).

- Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC - NIH. (n.d.).

- Click-iT EdU Protocol for Flow Cytometry | Thermo Fisher Scientific - ES. (n.d.). Thermo Fisher Scientific.

- Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses - Semantic Scholar. (2021). Semantic Scholar.

- Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents - PubMed. (2023).

- Phytochemical Compounds and Anticancer Activity of Cladanthus mixtus Extracts from Northern Morocco - PMC - NIH. (2022).

- Nucleoside analogue - Wikipedia. (n.d.). Wikipedia.

- Click Chemistry Reagents Overview - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

- Functions and therapeutic applications of pseudouridylation - PubMed. (2025).

- New Analogues of Uridine as Possible Anti-Viral Agents Specific to SARS-CoV-2. (2022). Russian Journal of Bioorganic Chemistry.

- A Comprehensive Guide to Click Chemistry Reaction - Labinsights. (2024). Labinsights.

- 5-Iodouridine | C9H11IN2O6 | CID 1268108 - PubChem. (n.d.). PubChem.

- Topics (Click Chemistry) | TCI AMERICA. (n.d.). TCI AMERICA.

- In vivo use of Click-iT EdU cell proliferation assays - Thermo Fisher Scientific. (n.d.). Thermo Fisher Scientific.

- EdU Cell Proliferation Assay - Sigma-Aldrich. (n.d.). Sigma-Aldrich.

Sources

- 1. echemi.com [echemi.com]

- 2. Iodouridine | C9H11IN2O6 | CID 66601875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Nucleoside analogue - Wikipedia [en.wikipedia.org]

- 6. youtube.com [youtube.com]

- 7. What is the mechanism of Idoxuridine? [synapse.patsnap.com]

hydrolytic stability of 6-Iodouridine in aqueous solution

An In-Depth Technical Guide to the Hydrolytic Stability of 6-Iodouridine in Aqueous Solution

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This compound (6-IUrd), a halogenated pyrimidine nucleoside, is a compound of interest in various therapeutic and research applications. A critical parameter governing its utility, particularly in pharmaceutical development, is its stability in aqueous environments. This technical guide provides a comprehensive analysis of the hydrolytic stability of this compound. We will delve into the primary degradation pathways, with a focus on N-glycosidic bond cleavage, and discuss the key factors that influence the rate of degradation, such as temperature and pH. This guide presents a detailed, field-proven protocol for conducting forced degradation studies to quantitatively assess the stability of this compound, including the setup of experiments, analytical methodology using High-Performance Liquid Chromatography (HPLC), and data analysis to determine degradation kinetics. The causality behind experimental choices is explained to provide a deeper understanding of the principles of stability testing. This document is intended to be a valuable resource for researchers and drug development professionals working with this compound and other modified nucleosides.

Introduction: The Significance of this compound and its Stability

Halogenated nucleosides are a class of compounds with significant applications in medicinal chemistry, including as antiviral and anticancer agents, as well as radiosensitizers.[1] this compound, a uridine analog with an iodine atom at the C6 position of the pyrimidine ring, has been investigated for its potential biological activities. For any nucleoside analog to be a viable therapeutic agent, it must possess sufficient stability in an aqueous environment to allow for formulation, storage, and transport to its site of action within the body.[2][3]

Recent studies have highlighted the importance of the position of the halogen atom and the nature of the sugar moiety on the stability of iodinated nucleosides. For instance, 6-iodo-2'-deoxyuridine (6-IdU) has been shown to be highly unstable in aqueous solution, undergoing rapid hydrolysis of the N-glycosidic bond.[2][4][5] In contrast, this compound, which possesses a 2'-hydroxy group on the ribose sugar, is significantly more stable in aqueous solution at room temperature.[2][5][6] This difference in stability is attributed to the electronic and steric effects of the 2'-hydroxy group.[2][4][5]

Understanding the hydrolytic stability of this compound is therefore paramount for its development as a potential therapeutic agent. This guide will provide the foundational knowledge and practical protocols to investigate and characterize the degradation of this compound in aqueous solutions.

Primary Degradation Pathways of this compound

The degradation of this compound in an aqueous solution can proceed through several pathways. The most prominent of these is the cleavage of the N-glycosidic bond. Another potential, though likely less favorable, pathway is dehalogenation.

N-Glycosidic Bond Cleavage

The N-glycosidic bond connects the C1' atom of the ribose sugar to the N1 atom of the uracil base. Cleavage of this bond results in the formation of 6-iodouracil and ribose. This is the primary hydrolytic degradation pathway observed for this compound, particularly under thermal stress.[2][5]

The mechanism of N-glycosidic bond cleavage in nucleosides can be complex and is influenced by factors such as pH.[7][8][9] In acidic conditions, protonation of the nucleobase can facilitate the departure of the base, leading to the formation of a ribo-oxocarbenium ion intermediate.[10] Nucleophilic attack by water on this intermediate then yields ribose. The presence of the 2'-hydroxyl group in the ribose of this compound is thought to stabilize the glycosidic bond compared to its 2'-deoxy counterpart.[2][8][9]

Caption: N-Glycosidic Bond Cleavage of this compound.

Dehalogenation

Dehalogenation is the removal of the iodine atom from the C6 position of the uracil ring.[11] While this is a known degradation pathway for some halogenated nucleosides, it is generally less facile than glycosidic bond cleavage for this compound under typical hydrolytic conditions.[1][12] The carbon-iodine bond is the weakest of the carbon-halogen bonds, making deiodination a possibility.[11] This process would result in the formation of uridine. Dehalogenation can be influenced by factors such as the presence of reducing agents or exposure to UV light.[1][12][13]

Key Factors Influencing the Stability of this compound

The rate of hydrolytic degradation of this compound is significantly influenced by several environmental factors.

Temperature

As with most chemical reactions, the rate of hydrolysis of this compound is highly dependent on temperature. Increased temperature provides the necessary activation energy for the cleavage of the N-glycosidic bond.[14][15] Experimental studies have shown that while this compound is relatively stable at room temperature, its degradation becomes significant at elevated temperatures (e.g., 60-80°C).[2][5] This temperature dependence allows for the use of accelerated stability studies to predict the shelf-life of the compound at lower temperatures.[16]

pH

The pH of the aqueous solution can have a profound effect on the stability of nucleosides.[17][18] Both acidic and basic conditions can catalyze the hydrolysis of the N-glycosidic bond.[8][9] For uridine, acid-catalyzed hydrolysis is a known degradation pathway.[10] The ionization state of the uracil ring can change with pH, which in turn can affect the stability of the glycosidic bond.[17] Therefore, it is crucial to assess the stability of this compound across a range of pH values to identify the pH of maximum stability, which is a critical parameter for formulation development.

Experimental Protocol for Assessing the Hydrolytic Stability of this compound: A Forced Degradation Study

Forced degradation studies are essential in pharmaceutical development to understand the degradation pathways of a drug substance and to develop stability-indicating analytical methods.[16][19][20][21] The following protocol is a detailed, step-by-step methodology for assessing the hydrolytic stability of this compound, drawing upon established methods.[2][5]

Caption: Experimental Workflow for this compound Stability Study.

Materials and Reagents

-

This compound (high purity)

-

HPLC-grade water

-

HPLC-grade methanol or acetonitrile

-

Phosphate buffer salts (for preparing buffers of different pH)

-

Hydrochloric acid and sodium hydroxide (for pH adjustment)

-

Class A volumetric flasks and pipettes

-

Thermostatically controlled heating block or water bath

-

Calibrated pH meter

-

HPLC system with a UV detector and a C18 reversed-phase column

Step-by-Step Methodology

Step 1: Preparation of Solutions

-

Stock Solution of this compound: Accurately weigh a known amount of this compound and dissolve it in HPLC-grade water to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).

-

Buffer Solutions: Prepare a series of buffer solutions covering a range of pH values relevant to pharmaceutical formulations (e.g., pH 4, 7, and 9). A 0.1 M phosphate buffer is a common choice.[2][5]

-

Test Solutions: For each pH to be tested, dilute the this compound stock solution with the corresponding buffer to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL).

Step 2: Forced Degradation

-

Thermal Stress: Aliquot the test solutions into sealed vials. Place the vials in a pre-heated thermocycler or heating block set to the desired temperatures. A range of elevated temperatures (e.g., 60°C, 65°C, 70°C, 75°C, and 80°C) should be used to obtain kinetic data over a reasonable timeframe.[2][6]

-

Time Points: At specified time intervals (e.g., 0, 30, 60, 90, 120 minutes, and longer for lower temperatures), remove a vial from the heating block and immediately quench the reaction by placing it in an ice bath. This prevents further degradation before analysis.

-

Control Samples: Maintain a set of control samples at a non-stress condition (e.g., 4°C) to monitor the initial concentration and any potential degradation not due to the stress condition.

Step 3: HPLC Analysis

-

Chromatographic Conditions: Develop a stability-indicating HPLC method capable of separating this compound from its potential degradation products (e.g., 6-iodouracil and uridine). A reversed-phase C18 column is typically effective.[2][5][22] An example of a suitable mobile phase is a gradient or isocratic elution with a mixture of water and methanol or acetonitrile.[2][5][22]

-

Detection: Use a UV detector set at a wavelength where both the parent compound and the degradation products have significant absorbance (e.g., 260 nm).

-

Analysis of Samples: Inject the samples from the forced degradation study into the HPLC system. Record the peak areas for this compound and any observed degradation products.

Rationale for Experimental Choices

-

Choice of Stress Conditions: The use of elevated temperatures accelerates the degradation process, allowing for the collection of stability data in a shorter period.[16] The range of pH values is chosen to mimic physiological conditions and potential formulation environments.[17]

-

Stability-Indicating Method: The HPLC method must be able to resolve the parent drug from its degradation products to ensure accurate quantification of the degradation process.[23]

-

Kinetic Monitoring: Collecting data at multiple time points is essential for determining the reaction kinetics (i.e., the order of the reaction and the rate constant).[24]

Data Analysis and Interpretation

Determination of Degradation Kinetics

The degradation of this compound can often be modeled using first-order kinetics. The natural logarithm of the concentration of this compound is plotted against time. A linear relationship suggests first-order kinetics. The degradation rate constant (k) at each temperature is determined from the slope of the line (slope = -k).[2][6]

The Arrhenius Plot and Prediction of Shelf-Life

The Arrhenius equation describes the relationship between the rate constant (k) and temperature (T):

ln(k) = ln(A) - (Ea / RT)

where A is the pre-exponential factor, Ea is the activation energy, and R is the gas constant.

By plotting ln(k) versus 1/T (in Kelvin), an Arrhenius plot is generated. This should yield a straight line, and the activation energy for the degradation reaction can be calculated from the slope (slope = -Ea/R).[2][5] This plot allows for the extrapolation of the degradation rate constant at lower temperatures, such as room temperature (25°C) or refrigerated conditions (4°C), which is crucial for predicting the long-term stability and shelf-life of this compound.[2][6]

Data Presentation

The kinetic data should be summarized in a clear and concise table for easy comparison.

| Temperature (°C) | Temperature (K) | 1/T (K⁻¹) | Rate Constant (k) (min⁻¹) |

| 60 | 333.15 | 0.00300 | Value from experiment |

| 65 | 338.15 | 0.00296 | Value from experiment |

| 70 | 343.15 | 0.00291 | Value from experiment |

| 75 | 348.15 | 0.00287 | Value from experiment |

| 80 | 353.15 | 0.00283 | Value from experiment |

Conclusion

This technical guide has provided a comprehensive overview of the hydrolytic stability of this compound in aqueous solution. The primary degradation pathway is the cleavage of the N-glycosidic bond, which is significantly influenced by temperature and pH. This compound is considerably more stable than its 2'-deoxy counterpart, a crucial factor for its potential as a therapeutic agent. By following the detailed forced degradation protocol outlined in this guide, researchers and drug development professionals can effectively characterize the stability of this compound, determine its degradation kinetics, and predict its shelf-life under various storage conditions. A thorough understanding of the stability of this compound is a fundamental requirement for its successful development into a safe and effective pharmaceutical product.

References

-

Lis, P., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B. [Link]

-

Prusoff, W. H., et al. (n.d.). Biochemistry of Halogenated Nucleosides and Nucleotides. OUCI. [Link]

-

Mondal, S., & Mugesh, G. (2019). Dehalogenation of Halogenated Nucleobases and Nucleosides by Organoselenium Compounds. Chemistry. [Link]

-

Mondal, S., & Mugesh, G. (2019). Dehalogenation of Halogenated Nucleobases and Nucleosides by Organoselenium Compounds. ResearchGate. [Link]

-

Lis, P., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. ACS Publications. [Link]

-

Lis, P., et al. (2023). Chemical structure of 5-iodo-2 - deoxyuridine,... ResearchGate. [Link]

-

N/A. (n.d.). Proposed pathways for the glycosidic bond cleavage: a the Michael... ResearchGate. [Link]

-

N/A. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. N/A. [Link]

-

N/A. (n.d.). Overview of Forced Degradation Analysis for FDA Approved Antiretroviral agents: A Review. Journal of Young Pharmacists. [Link]

-

Lis, P., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. ResearchGate. [Link]

-

N/A. (2016). Forced Degradation Studies. MedCrave online. [Link]

-

Wetmore, S. D., et al. (2007). A kinetic and thermodynamic study of the glycosidic bond cleavage in deoxyuridine. N/A. [Link]

-

N/A. (n.d.). Glycosidic Bond Conformation Preference Plays a Pivotal Role in Catalysis of RNA Pseudouridylation: A Combined Simulation and Structural Study. PMC - PubMed Central. [Link]

-

Blessy, M. R., et al. (2014). Development of forced degradation and stability indicating studies of drugs—A review. NIH. [Link]

-

N/A. (n.d.). forced degradation study: Topics by Science.gov. Science.gov. [Link]

-

Richardson, S. L., & Wetmore, S. D. (2016). Hydrolytic Glycosidic Bond Cleavage in RNA Nucleosides: Effects of the 2'-Hydroxy Group and Acid-Base Catalysis. PubMed. [Link]

-

Lis, P., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. ACS Publications. [Link]

-

Prior, J. J., & Santi, D. V. (1984). On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates. PubMed. [Link]

-

Richardson, S. L., & Wetmore, S. D. (2016). Hydrolytic Glycosidic Bond Cleavage in RNA Nucleosides: Effects of the 2′-Hydroxy Group and Acid–Base Catalysis. The Journal of Physical Chemistry B. [Link]

-

N/A. (2023). Analytical Methods to Determine the Stability of Biopharmaceutical Products. N/A. [Link]

-

N/A. (n.d.). Dehalogenation. Wikipedia. [Link]

-

N/A. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. N/A. [Link]

-

N/A. (n.d.). ANALYTICAL METHOD VALIDATION FOR SIMULTANEOUS ESTIMATION OF DOMEPRIDONE AND OMEPRAZOLE BY RP-HPLC. JOURNAL FOR INNOVATIVE DEVELOPMENT IN PHARMACY AND SCIENCE (JIDPTS). [Link]

-

N/A. (n.d.). Halogenation of nucleic acid structures: from chemical biology to supramolecular chemistry. PMC - PubMed Central. [Link]

-

N/A. (n.d.). Stability indicating study by using different analytical techniques. IJSDR. [Link]

-

N/A. (n.d.). Validation of the analytical methods for the quality control and the stability study of idoxuridine 0.1% eye drops. ResearchGate. [Link]

-

Epstein, I. R., & Kustin, K. (n.d.). Kinetics of iodine hydrolysis. Brandeis ScholarWorks. [Link]

-

N/A. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

-

Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. [Link]

-

Palmer, D. A., & Lyons, L. J. (n.d.). Kinetics of iodine hydrolysis in unbuffered solutions. INIS-IAEA. [Link]

-

N/A. (n.d.). Proposed degradation pathways of pyridine derivatives in bacteria... ResearchGate. [Link]

-

Szepesi, G., & Gazdag, M. (1983). Investigation of the hydrolytic decomposition of 5-iodine-2'-desoxyuridine by high-performance liquid chromatography. PubMed. [Link]

-

Časaitė, V., et al. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. PubMed. [Link]

-

Parisa, S., et al. (2007). Effect of Heating, UV Irradiation and pH on Stability of the Anthocyanin Copigment Complex. Pakistan Journal of Biological Sciences. [Link]

-

Felis, E., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. NIH. [Link]

-

Jiang, J., et al. (2019). Degradation of iopamidol by three UV-based oxidation processes: Kinetics, pathways, and formation of iodinated disinfection byproducts. PubMed. [Link]

-

Wang, W., et al. (2016). Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes. PubMed. [Link]

-

N/A. (n.d.). Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study. PubMed. [Link]

-

Miyashita, T., et al. (n.d.). Kinetics and mechanism of hydrolysis of PF6− accelerated by H+ or Al3+ in aqueous solution. Environmental Science: Water Research & Technology (RSC Publishing). [Link]

-

Miyashita, T., et al. (n.d.). Kinetics and mechanism of hydrolysis of PF6 − accelerated by H+ or Al3+ in aqueous solution. N/A. [Link]

Sources

- 1. Dehalogenation of Halogenated Nucleobases and Nucleosides by Organoselenium Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. A kinetic and thermodynamic study of the glycosidic bond cleavage in deoxyuridine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Hydrolytic Glycosidic Bond Cleavage in RNA Nucleosides: Effects of the 2'-Hydroxy Group and Acid-Base Catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. On the mechanism of the acid-catalyzed hydrolysis of uridine to uracil. Evidence for 6-hydroxy-5,6-dihydrouridine intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Dehalogenation - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. Photodegradation kinetics of iopamidol by UV irradiation and enhanced formation of iodinated disinfection by-products in sequential oxidation processes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Influence of Buffering Capacity, pH, and Temperature on the Stability of Semaglutide: A Preformulation Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Forced Degradation Studies - MedCrave online [medcraveonline.com]

- 17. researchgate.net [researchgate.net]

- 18. scialert.net [scialert.net]

- 19. biopharminternational.com [biopharminternational.com]

- 20. jyoungpharm.org [jyoungpharm.org]

- 21. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Investigation of the hydrolytic decomposition of 5-iodine-2'-desoxyuridine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. ijsdr.org [ijsdr.org]

- 24. Research Portal [scholarworks.brandeis.edu]

6-Iodouridine: A Technical Guide on its Discovery, Synthesis, and Biological Significance

This guide provides a comprehensive technical overview of 6-Iodouridine, a halogenated pyrimidine nucleoside. Tailored for researchers, scientists, and professionals in drug development, this document delves into the historical context of its discovery, detailed synthesis protocols, and an exploration of its biological activities and potential therapeutic applications. We will navigate the scientific journey of this compound, from its conceptualization within the broader class of halogenated pyrimidines to contemporary investigations into its unique chemical properties and biological effects.

Introduction: The Dawn of Halogenated Pyrimidines

The story of this compound is intrinsically linked to the broader exploration of halogenated pyrimidines as potential therapeutic agents. In the mid-20th century, researchers began to investigate how modifying the chemical structure of natural nucleosides—the building blocks of DNA and RNA—could lead to compounds with antiviral and anticancer properties. The rationale was that these "fraudulent" nucleosides could be incorporated into the genetic material of rapidly replicating cancer cells or viruses, disrupting their replication and propagation.

Pioneering work in this field led to the development of notable compounds like 5-iododeoxyuridine (Idoxuridine), synthesized by William Prusoff in the late 1950s.[1] Idoxuridine was initially explored as an anticancer drug and later became the first antiviral agent approved in 1962.[1] This success spurred further investigation into other halogenated pyrimidines, with scientists exploring the effects of different halogens (fluorine, chlorine, bromine, and iodine) at various positions on the pyrimidine ring. The focus of these early studies was often on the 5-position of the uracil or cytosine base.

Chemical Properties and Synthesis of this compound

This compound is a nucleoside analog with the chemical formula C9H11IN2O6.[2] It is characterized by an iodine atom attached to the 6th carbon of the uracil ring, which is, in turn, linked to a ribose sugar. This modification significantly influences the molecule's chemical and biological properties.

Physicochemical Characteristics

| Property | Value | Source |

| Molecular Formula | C9H11IN2O6 | [2] |

| Molecular Weight | 370.10 g/mol | [3] |

| Appearance | Pale yellow powder | [2] |

| IUPAC Name | 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-iodopyrimidine-2,4-dione | [4] |

Modern Synthesis of this compound

A contemporary and detailed method for the synthesis of this compound has been described, which is a modification of previously available procedures.[5] This multi-step synthesis starts from the readily available nucleoside, uridine.

Experimental Protocol:

Step 1: Synthesis of 2′,3′-O-Isopropylideneuridine (1)

-

Suspend uridine (1 g, 4.13 mmol) in 50 mL of acetone at room temperature.

-

Add sulfuric acid (H2SO4, 0.65 mL) dropwise to the stirred suspension.

-

Continue stirring the resulting mixture for 3 hours.

-

Purify the raw product by preparative column chromatography using a CHCl3/MeOH (15:1) eluent to yield the desired compound.[5]

Step 2: Synthesis of 6-Iodo-2′,3′-O-isopropylidene-5′-O-methoxymethyluridine (3)

-

Prepare a solution of lithium diisopropylamide (LDA, 0.95 mL, 2.00 mmol, 2 M solution in THF) in anhydrous tetrahydrofuran (THF, 3.7 mL) and cool to -78 °C.

-

Add a solution of compound 2 (from a preparatory step not detailed here) (300 mg, 0.91 mmol) in anhydrous THF (3.5 mL) dropwise to the stirred LDA solution.

-

Stir the mixture for 1 hour at -78 °C.

-

Add iodine (232 mg, 0.91 mmol) in anhydrous THF (2.9 mL) to the reaction mixture and continue stirring for an additional 5 hours at -78 °C.

-

Quench the reaction by adding acetic acid (AcOH, 0.45 mL).[6]

Step 3: Synthesis of this compound (4)

-

Treat a stirred suspension of compound 3 (100 mg, 0.22 mmol) in water (0.77 mL) with a 50% aqueous solution of trifluoroacetic acid (TFA, 1.15 mL) at 0 °C.

-

Stir the reaction mixture for 48 hours at room temperature.

-

Evaporate the solvent and purify the product by preparative column chromatography using a CHCl3/EtOH (10:1) eluent to obtain this compound.[6]

Causality Behind Experimental Choices:

-

The use of protecting groups, such as the isopropylidene group in Step 1, is crucial to prevent unwanted reactions at the hydroxyl groups of the ribose sugar during the iodination step.

-

The choice of a strong, non-nucleophilic base like LDA in Step 2 is to deprotonate the uracil ring, making it susceptible to electrophilic attack by iodine. The low temperature (-78 °C) is necessary to control the reactivity of the organolithium intermediate.

-

The final deprotection step using trifluoroacetic acid removes the protecting groups to yield the final product, this compound.

Visualization of the Synthesis Workflow:

Caption: A simplified workflow for the modern synthesis of this compound.

Biological Activity and Potential Applications

The introduction of a bulky iodine atom at the 6-position of the uracil ring significantly alters the molecule's interaction with biological systems. Research into this compound has explored its potential in several therapeutic areas.

Antiviral and Anticancer Potential

Following the success of other halogenated pyrimidines, this compound was investigated for its potential antiviral and anticancer activities.[2] The underlying principle is that the modified nucleoside could be anabolized in cells to its triphosphate form and subsequently incorporated into nascent DNA or RNA chains. This incorporation could disrupt the structure and function of the nucleic acids, leading to cell death or inhibition of viral replication. While it has been noted to have potential antiviral activity against herpes simplex virus-1 and the ability to induce differentiation in tumor cells, it has not achieved the same level of clinical success as its 5-iodo counterparts.[2]

Radiosensitizing Properties

A significant area of research for halogenated pyrimidines is their use as radiosensitizers in cancer therapy.[7] The high atomic number of iodine makes it an effective absorber of X-rays. When incorporated into the DNA of tumor cells, this compound could theoretically enhance the damaging effects of radiation therapy on those cells.

However, a major challenge with 6-iodinated nucleosides, particularly 6-iodo-2'-deoxyuridine (the deoxyribose form that would be incorporated into DNA), is their instability in aqueous solutions.[8][9] Studies have shown that 6-iodo-2'-deoxyuridine is highly susceptible to hydrolysis, which limits its practical application as a radiosensitizer.[6][8] this compound, the ribose-containing analog, is more stable in aqueous solution at room temperature.[6]

Visualization of the Proposed Radiosensitization Mechanism:

Sources

- 1. Idoxuridine - Wikipedia [en.wikipedia.org]

- 2. Synthesis and antimicrobial activity of 6,7-annulated pyrido[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Iodouridine | C9H11IN2O6 | CID 66601875 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Halogenation of 6-O-cyclouracil nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

electronic and steric effects in 6-Iodouridine

An In-Depth Technical Guide to the Electronic and Steric Effects in 6-Iodouridine

Abstract

This compound (6-IUrd), a synthetic halogenated nucleoside, serves as a powerful and versatile tool in the fields of structural biology, chemical biology, and drug discovery. The introduction of a large, electronegative iodine atom at the C6 position of the uracil base imparts unique electronic and steric properties that are fundamentally different from those of canonical nucleosides and other halogenated analogues like 5-iodouridine. These properties modulate the nucleoside's conformational preferences, chemical stability, and photoreactivity. This guide provides an in-depth analysis of the core electronic and steric effects of this compound, elucidates the causality behind its experimental utility, and presents detailed protocols for its synthesis and application in advanced research methodologies such as X-ray crystallography and RNA-protein interaction studies.

Introduction: The Significance of C6 Halogenation

Nucleoside analogues are indispensable for probing nucleic acid structure and function. While 5-substituted pyrimidines have been extensively studied, modifications at the C6 position offer a distinct set of steric and electronic perturbations. This compound is particularly noteworthy due to the pronounced effects of the iodine substituent. Its large van der Waals radius and high electronegativity create a unique molecular probe capable of influencing local conformation and serving as a heavy atom for crystallographic phasing. Understanding the foundational principles of its behavior is critical for its effective application in complex biological systems.

Unlike its 6-iodo-2'-deoxyuridine (6-IdU) counterpart, which is notoriously unstable in aqueous solutions and rapidly undergoes hydrolysis, this compound (6-IUrd) exhibits sufficient stability for experimental applications.[1][2][3] This enhanced stability is attributed to the electronic and steric effects of the 2'-hydroxy group on the ribose moiety, which disfavors the formation of the cationic sugar intermediate required for N-glycosidic bond cleavage.[2][4]

Core Principles: A Duality of Steric and Electronic Influence

The utility of this compound is rooted in two primary physical-chemical properties originating from the C6-iodine substituent.

Steric Effects: Enforcing the Syn Conformation

The most significant consequence of placing a bulky iodine atom at the C6 position is the severe steric hindrance it imposes on the orientation of the base relative to the ribose sugar. In canonical nucleosides, the glycosidic bond (N1-C1') can rotate, allowing the base to adopt either an anti or a syn conformation. The anti conformation, where the bulky C2-carbonyl group points away from the sugar, is overwhelmingly favored for standard pyrimidines.

In this compound, however, the large iodine atom clashes sterically with the ribose ring in the anti conformation. This energetic penalty forces the glycosidic bond to rotate, locking the nucleoside into the less common syn conformation, where the hydrogen at C6 points towards the sugar. This enforced conformational preference is a powerful tool for manipulating and studying local RNA structure.

Caption: Steric clash in the anti vs. syn conformation of this compound.

Electronic Effects: Modulating Reactivity and Interactions

The iodine atom is highly electronegative and acts as an electron-withdrawing group. This has several key electronic consequences:

-

Ring Deactivation: It reduces the electron density of the pyrimidine ring, altering its susceptibility to chemical reactions.

-

Modified Hydrogen Bonding: The altered electron distribution can subtly influence the hydrogen-bonding capabilities of the uracil base, though its primary Watson-Crick face remains available for pairing with adenine.

-

Enhanced Photoreactivity: Halogenated nucleosides, including this compound, are significantly more photoreactive than their canonical counterparts.[5] Upon irradiation with long-wavelength UV light (~310-325 nm), the carbon-iodine bond can be excited, leading to the formation of a highly reactive radical species capable of forming covalent cross-links with nearby molecules.[5][6]

Synthesis and Characterization of this compound

The synthesis of this compound from uridine is a multi-step process that requires careful control of reaction conditions. The protocol involves protection of the ribose hydroxyls, directed lithiation of the C6 position, quenching with iodine, and subsequent deprotection.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from methodologies described in the literature.[1][7]

Caption: Workflow for the chemical synthesis of this compound.

Step-by-Step Methodology:

-

Protection of 2',3'-Hydroxyls: Uridine is suspended in acetone, and sulfuric acid is added dropwise. The reaction proceeds for several hours at room temperature to yield 2',3'-O-isopropylideneuridine after purification.

-

Protection of 5'-Hydroxyl: The product from step 1 is suspended in acetone, followed by the addition of dimethoxymethane and methanesulfonic acid. The mixture is stirred overnight to protect the 5'-hydroxyl group, yielding 2',3'-O-isopropylidene-5'-O-methoxymethyluridine.[7]

-

Iodination at C6: The fully protected uridine is dissolved in anhydrous tetrahydrofuran (THF) and cooled to -78 °C. A solution of lithium diisopropylamide (LDA) is added dropwise to deprotonate the C6 position. After stirring for 1 hour, a solution of iodine in anhydrous THF is added, and the reaction is stirred for an additional 5 hours at -78 °C before being quenched with acetic acid.[1]

-

Deprotection: The resulting crude product, 6-iodo-2',3'-O-isopropylidene-5'-O-methoxymethyluridine, is treated with an aqueous solution of trifluoroacetic acid (TFA) at 0 °C and then stirred for 48 hours at room temperature to remove all protecting groups.[1]

-

Purification: The final product, this compound, is purified by column chromatography to yield the desired compound.

Characterization: The final product should be characterized by ¹H and ¹³C NMR spectroscopy and mass spectrometry to confirm its identity and purity.[1]

Applications in Advanced Research

The unique properties of this compound make it a specialized tool for addressing specific scientific questions that are often inaccessible with standard nucleosides.

Application in X-ray Crystallography: Solving the Phase Problem

A central challenge in determining molecular structures by X-ray crystallography is the "phase problem": detectors can only measure the intensity (amplitude) of diffracted X-rays, but the phase information, which is essential for reconstructing the electron density map, is lost.[8][9]

The heavy iodine atom in this compound provides a powerful solution. Due to its large number of core electrons, iodine scatters X-rays anomalously, meaning its scattering behavior is dependent on the X-ray wavelength, especially near its absorption edge.[8] By collecting diffraction data at one (Single-wavelength Anomalous Dispersion, SAD) or multiple (Multi-wavelength Anomalous Dispersion, MAD) wavelengths, the positions of the iodine atoms can be determined, which in turn provides the phase information needed to solve the complete crystal structure.[10]

Table 1: Comparison of Atoms for Phasing

| Atom | Atomic Number (Z) | Electrons | Phasing Potential |

| Carbon | 6 | 6 | Very Low |

| Oxygen | 8 | 8 | Very Low |

| Selenium (in Se-Met) | 34 | 34 | High |

| Iodine (in 6-IUrd) | 53 | 53 | Very High |

Application in RNA-Protein Interactions: Photo-Cross-Linking

Identifying the precise interaction sites between RNA and proteins is crucial for understanding biological function. Photo-cross-linking is a technique that uses light to induce a covalent bond between an RNA molecule and a bound protein, permanently linking them for subsequent analysis.

While 5-iodouridine is commonly used for this purpose, this compound offers a distinct advantage by probing a different region of the nucleobase.[5][11] Its photoreactivity allows for high-yield, specific cross-linking upon irradiation with long-wavelength UV light (e.g., 325 nm).[6] This wavelength is gentle and avoids the damage to other aromatic amino acids and bases that can occur with shorter-wavelength UV (254 nm).[5][11] The resulting covalent adduct can be analyzed by mass spectrometry to identify both the specific nucleotide and the amino acid residue at the interaction interface.

Caption: Experimental workflow for RNA-protein photo-cross-linking using 6-IUrd.

Comparative Analysis: this compound vs. 5-Iodouridine

While both are halogenated uridine analogues, their distinct substitution patterns lead to different applications.

Table 2: Properties of this compound vs. 5-Iodouridine

| Feature | This compound | 5-Iodouridine |

| Iodine Position | C6 (adjacent to glycosidic bond) | C5 (in the major groove) |

| Primary Steric Effect | Forces syn conformation | Minimal impact on conformation (anti favored) |

| Effect on RNA Duplex | Can be destabilizing when internal.[12] | Generally stabilizing.[13][14] |

| Primary Application | Conformation-specific probe, phasing agent | General major groove probe, phasing agent, photo-cross-linking |

| Photoreactivity | High, useful for cross-linking | High, well-established for cross-linking |

Conclusion and Future Outlook

The electronic and steric effects of the iodine atom in this compound are not mere chemical curiosities; they are the basis for its utility as a sophisticated molecular tool. Its ability to enforce a syn conformation provides a unique method for probing RNA architecture, while its properties as a heavy atom and a photo-cross-linking agent enable high-resolution structural and interaction studies. As research continues to unravel the complexities of RNA biology, the rational application of precisely engineered nucleosides like this compound will remain a cornerstone of discovery, providing insights that are unattainable with conventional biochemical methods.

References

-

Gbelcová, H., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. The Journal of Physical Chemistry B, 127(11), 2565–2574. [Link]

-

Gbelcová, H., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. PubMed, 36893332. [Link]

-

Gbelcová, H., et al. (2023). Synthesis of this compound 4. ResearchGate. [Link]

-

Gbelcová, H., et al. (2023). (PDF) Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. ResearchGate. [Link]

-

Gbelcová, H., et al. (2023). Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies. PMC - NIH. [Link]

-

Kierzek, R., et al. (2005). The thermal stability of RNA duplexes containing modified base pairs at internal and terminal positions of the oligorionucleotides. ResearchGate. [Link]

-

Nilsen, T. W. (2013). Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs. Cold Spring Harbor Protocols, 2013(3). [Link]

-

Sinko, W. (n.d.). Phase Problem in X-ray Crystallography, and Its Solution. University of Oxford. [Link]

-

Nilsen, T. W. (2013). Detecting RNA–Protein Interactions by Photocross-Linking Using RNA Molecules Containing Uridine Analogs. ResearchGate. [Link]

-

Kierzek, E., et al. (2010). Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides. Nucleic Acids Research, 38(11), 3748–3757. [Link]

-

Ciesielska, A., et al. (2006). Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA. RNA, 12(4), 618–627. [Link]

-

Read, R. J. (2010). Introduction to phasing. Acta Crystallographica Section D: Biological Crystallography, 66(Pt 4), 365–371. [Link]

-

Meisenheimer, K. M., & Koch, T. H. (1997). Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins. Critical Reviews in Biochemistry and Molecular Biology, 32(2), 101–132. [Link]

-

Phase problem. (n.d.). In Wikipedia. Retrieved January 9, 2026, from [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Why this compound Cannot Be Used as a Radiosensitizer of DNA Damage? Computational and Experimental Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Detecting RNA-protein interactions by photocross-linking using RNA molecules containing uridine analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Photocrosslinking of 5-iodouracil-substituted RNA and DNA to proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. people.bu.edu [people.bu.edu]

- 9. Phase problem - Wikipedia [en.wikipedia.org]

- 10. Introduction to phasing - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Thermodynamics of RNA duplexes modified with unlocked nucleic acid nucleotides - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Effect of base modifications on structure, thermodynamic stability, and gene silencing activity of short interfering RNA - PMC [pmc.ncbi.nlm.nih.gov]

6-Iodouridine: A Radiosensitizer of Theoretical Promise and Practical Challenges

An In-Depth Technical Guide

A Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The quest for effective tumor-specific radiosensitizers is a cornerstone of modern radiation oncology. Halogenated pyrimidines, which are incorporated into the DNA of proliferating cancer cells, have long been investigated for their ability to enhance the effects of ionizing radiation. Computational studies have highlighted 6-iodouridine, a 6-substituted pyrimidine analog, as a potentially more potent radiosensitizer than its 5-substituted counterparts like 5-iododeoxyuridine. This theoretical advantage stems from the unique electronic properties of the 6-iodo substitution, which is predicted to lead to more efficient formation of DNA strand breaks upon irradiation.

However, the translation of this theoretical promise into a viable therapeutic strategy is severely hampered by a critical and recently discovered challenge: the hydrolytic instability of 6-iodo-2'-deoxyuridine in aqueous solutions.[1][2][3][4][5] This inherent instability leads to rapid degradation of the molecule, preventing its effective incorporation into cellular DNA, a prerequisite for its radiosensitizing activity.

This technical guide provides a comprehensive overview of this compound as a potential radiosensitizer, framed within the context of this pivotal challenge. We will delve into the theoretical underpinnings of its predicted efficacy, present the compelling evidence of its instability, and outline the standardized methodologies that would be required to evaluate any future, stabilized analogs. This guide is intended to provide researchers and drug development professionals with a scientifically rigorous and realistic perspective on the past, present, and future of this compound and related compounds in the field of radiosensitization.

The Theoretical Framework: Why this compound Was a Compelling Candidate

The principle of using halogenated pyrimidines as radiosensitizers is well-established.[6][7] These compounds, which are structurally similar to the natural DNA base thymidine, can be taken up by rapidly dividing cells and incorporated into their DNA during the S-phase of the cell cycle.[8] The presence of a high-Z atom, such as iodine, in the DNA is thought to enhance the local absorption of radiation energy, leading to an increase in the formation of DNA-damaging free radicals.[9]

Computational studies, specifically using density functional theory (DFT), predicted that 6-iodo-2'-deoxyuridine (6IdU) could be a more effective radiosensitizer than the more extensively studied 5-iodo-2'-deoxyuridine (5IdU).[1][2][3] The rationale for this prediction lies in the mechanism of dissociative electron attachment (DEA), a key process in radiation-induced DNA damage.[1][2] The calculations suggested that the 6-iodo substitution would lead to a more favorable DEA process, resulting in a higher yield of genotoxic radicals and, consequently, more DNA strand breaks.[1][3]

Proposed Mechanism of Action (Theoretical)

The theoretical mechanism of radiosensitization by this compound can be visualized as a multi-step process:

Caption: Theoretical pathway of this compound as a radiosensitizer.

The Critical Flaw: Hydrolytic Instability

Despite the promising theoretical predictions, recent experimental and computational studies have revealed a fundamental obstacle to the use of this compound as a radiosensitizer: its instability in aqueous environments.[1][2][3][4][5] Specifically, 6-iodo-2'-deoxyuridine (6IdU), the form that would be incorporated into DNA, undergoes rapid hydrolysis, cleaving the N-glycosidic bond and releasing the 6-iodouracil base.[1][2][4]

This hydrolysis is so rapid that the molecule is unlikely to persist long enough in the cellular environment to be phosphorylated and incorporated into DNA in any significant amount.[1][2] This finding effectively invalidates the proposed mechanism of action for the parent compound.

Evidence of Instability

-

Experimental Findings: Studies utilizing reversed-phase high-performance liquid chromatography (RP-HPLC) have demonstrated the complete disappearance of the 6IdU signal in aqueous solutions at ambient temperatures.[1][2][3]

-

Computational Modeling: Quantum chemical calculations have shown that the hydrolysis of 6IdU is a thermodynamically favorable process with a low activation barrier, reaching equilibrium within seconds.[1][2][4]

The stability of the related compound, this compound (6IUrd, containing a ribose sugar instead of deoxyribose), was found to be greater, but this form is not a direct precursor for DNA incorporation.[1][2]

Methodologies for the Evaluation of Stabilized Analogs

While this compound itself may not be a viable candidate, the theoretical principles that made it an attractive target remain. The development of stabilized analogs of this compound that are resistant to hydrolysis could potentially revive interest in this class of compounds. For researchers engaged in such efforts, a standardized set of in vitro assays is essential for evaluating the radiosensitizing potential of any new analog.

In Vitro Clonogenic Survival Assay

The clonogenic survival assay is the gold standard for assessing cell reproductive death after treatment with ionizing radiation and is the definitive method for quantifying radiosensitization in vitro.[10][11]

-

Cell Culture and Plating:

-

Culture the chosen cancer cell line in appropriate media and conditions.

-

Harvest cells during the exponential growth phase and create a single-cell suspension.[10]

-

Determine cell concentration and viability using a hemocytometer or automated cell counter.

-

Plate a predetermined number of cells into 6-well plates. The number of cells plated will depend on the expected toxicity of the treatment and the plating efficiency of the cell line.[10][12]

-

-

Treatment with the Test Compound:

-

Allow cells to attach for several hours (typically 4-6 hours).

-

Treat the cells with varying concentrations of the stabilized this compound analog for a duration equivalent to at least one cell cycle to allow for DNA incorporation.

-

-

Irradiation:

-

Irradiate the plates with a range of radiation doses (e.g., 0, 2, 4, 6, 8 Gy) using a calibrated radiation source.

-

-

Colony Formation:

-

Return the plates to the incubator and allow colonies to form over a period of 7-14 days.[13]

-

The incubation time will vary depending on the doubling time of the cell line.

-

-

Fixation and Staining:

-

Colony Counting and Data Analysis:

-

Count the number of colonies containing at least 50 cells.

-

Calculate the surviving fraction for each treatment condition, normalized to the plating efficiency of the untreated control.

-

Plot the surviving fraction as a function of radiation dose on a semi-log plot to generate cell survival curves.

-

Caption: Workflow for the in vitro clonogenic survival assay.

γ-H2AX Assay for DNA Damage Assessment

The phosphorylation of the histone variant H2AX to form γ-H2AX is one of the earliest cellular responses to the formation of DNA double-strand breaks (DSBs).[14] The γ-H2AX assay provides a sensitive and quantitative measure of DNA damage and repair.[15][16]

-

Cell Culture and Treatment:

-

Grow cells on coverslips in multi-well plates.

-

Treat with the test compound as described for the clonogenic assay.

-

Irradiate the cells with a defined dose of radiation (e.g., 2 Gy).

-

-

Time-Course Analysis:

-

Immunofluorescence Staining:

-

Fix the cells with paraformaldehyde and permeabilize with a detergent (e.g., Triton X-100).

-

Block non-specific antibody binding with a blocking buffer (e.g., bovine serum albumin).

-

Incubate with a primary antibody specific for γ-H2AX.

-

Wash and incubate with a fluorescently labeled secondary antibody.

-

Counterstain the nuclei with DAPI.

-

-

Microscopy and Image Analysis:

-

Acquire images using a fluorescence microscope.

-

Quantify the number of γ-H2AX foci per nucleus using automated image analysis software.

-

An effective radiosensitizer would be expected to show:

-

A greater number of γ-H2AX foci at early time points (e.g., 30 minutes) compared to radiation alone, indicating increased initial DNA damage.

-

A higher number of residual foci at later time points (e.g., 24 hours), suggesting inhibition of DNA repair.[16][17][18]

Data Interpretation and Future Perspectives

Quantifying Radiosensitization

The primary output of a clonogenic survival assay is the cell survival curve. From these curves, a key parameter for quantifying radiosensitization can be derived: the Sensitizer Enhancement Ratio (SER) or Dose Enhancement Factor (DEF).

| Parameter | Description | Calculation |

| Surviving Fraction at 2 Gy (SF2) | The fraction of cells surviving a radiation dose of 2 Gy. A lower SF2 indicates greater radiosensitivity. | Determined directly from the cell survival curve. |